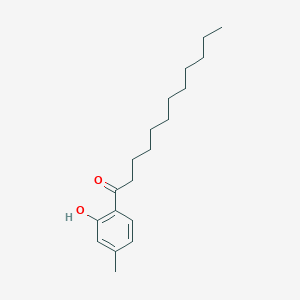
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one is an organic compound with the molecular formula C19H30O2 It is known for its unique structure, which includes a hydroxy group and a methyl group attached to a phenyl ring, along with a dodecanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methylphenyl)dodecan-1-one typically involves the reaction of 2-hydroxy-4-methylbenzaldehyde with a suitable dodecanone derivative. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with the ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dodecanone chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 1-(2-Hydroxy-4-methylphenyl)dodecanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methylphenyl)dodecanol.
Substitution: Formation of 1-(2-Hydroxy-4-bromomethylphenyl)dodecan-1-one.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-4-methylphenyl)dodecan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methylphenyl)dodecan-1-one can be compared with other similar compounds, such as:
1-(2-Hydroxy-5-methylphenyl)dodecan-1-one: Similar structure but with the hydroxy and methyl groups in different positions.
1-(4-Hydroxy-3-methoxyphenyl)dodecan-1-one: Contains a methoxy group instead of a methyl group.
Dodecanoic acid derivatives: Various derivatives with different functional groups attached to the dodecanone chain.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
72724-26-6 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methylphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-18(20)17-14-13-16(2)15-19(17)21/h13-15,21H,3-12H2,1-2H3 |
Clé InChI |
WLPCNIQAWWSJNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C1=C(C=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


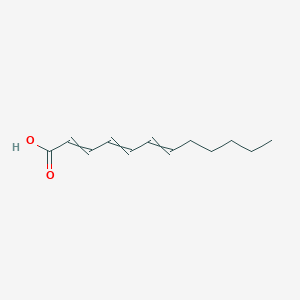
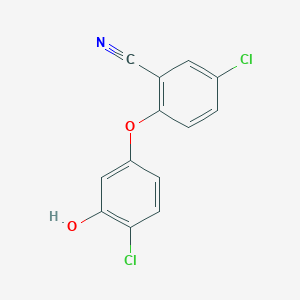

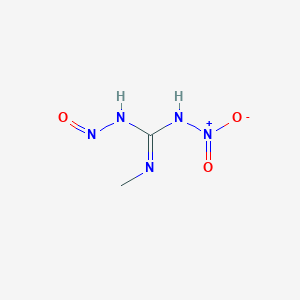

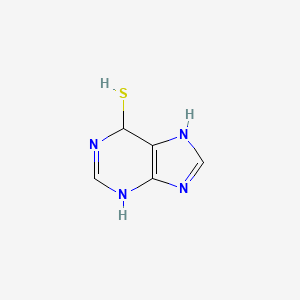

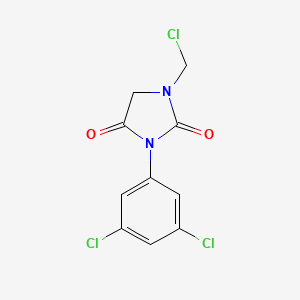

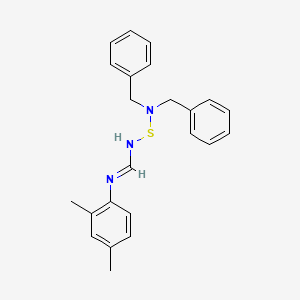


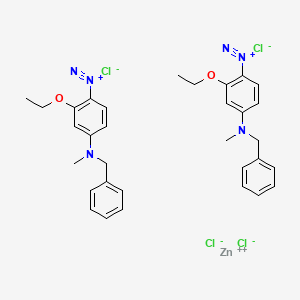
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
